Synta66

描述

Synta66 是一种化学化合物,以其作为储存操作型钙通道抑制剂的作用而闻名,特别是针对形成钙释放激活型钙通道孔的 Orai 蛋白。

科学研究应用

Synta66 具有广泛的科学研究应用,包括:

化学: 用作研究钙通道及其在各种化学过程中的作用的工具。

生物学: 用于研究细胞钙信号传导及其对细胞功能的影响。

医学: 正在研究其在治疗神经系统疾病和其他医疗状况方面的潜在治疗应用。

工业: 用于开发针对钙通道的新药和治疗剂

作用机制

Synta66 通过抑制由 Orai 蛋白形成的储存操作型钙通道发挥作用。这种抑制阻止钙离子流入细胞,从而调节各种细胞过程。 该化合物专门针对 Orai1 孔,阻断钙离子进入,并影响参与细胞功能(如增殖、运动和凋亡)的下游信号通路 .

生化分析

Biochemical Properties

Synta66 plays a crucial role in biochemical reactions by inhibiting the CRAC channels, which are essential for calcium influx in cells. This inhibition is achieved through its interaction with the Orai1 protein, a key component of the CRAC channel. This compound binds to the extracellular site of Orai1, near the transmembrane helices, effectively blocking calcium entry into the cell . This interaction does not significantly affect other calcium channels or receptors, making this compound a highly selective inhibitor .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. By inhibiting CRAC channels, this compound reduces calcium influx, which in turn affects several cellular functions such as proliferation, motility, apoptosis, and gene expression . For instance, in human T-lymphocytes, this compound-mediated inhibition of calcium entry can modulate immune responses by affecting the activation of the nuclear factor of activated T-cells (NFAT) pathway . Additionally, in cancer cells, this compound has been shown to inhibit cell migration and proliferation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to the Orai1 protein, which forms the pore of the CRAC channel. This binding prevents the influx of calcium ions into the cell, thereby inhibiting the downstream signaling pathways that rely on calcium as a second messenger . This compound does not affect the clustering of stromal interaction molecule 1 (STIM1), another critical component of the SOCE pathway, ensuring its specificity for the CRAC channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting calcium entry for extended periods, with no significant degradation . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of calcium-dependent processes, such as cell proliferation and migration, without inducing cytotoxicity . These findings suggest that this compound is a reliable tool for long-term studies of calcium signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits calcium entry without causing adverse effects . At higher doses, some toxic effects have been observed, including reduced platelet activation and thrombus formation . These findings indicate that while this compound is potent and effective, careful dosage optimization is necessary to avoid potential toxicity in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. By inhibiting CRAC channels, this compound affects the overall calcium homeostasis within cells, which can influence various metabolic processes . The compound does not interact significantly with other metabolic enzymes or pathways, ensuring its specificity for calcium-related functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It accumulates in regions with high CRAC channel activity, such as immune cells and certain cancer cells . This compound does not rely on specific transporters or binding proteins for its distribution, allowing it to effectively reach its target sites .

Subcellular Localization

This compound is localized primarily at the plasma membrane, where it interacts with the Orai1 protein to inhibit CRAC channels . This localization is crucial for its function, as it allows this compound to effectively block calcium entry at the site of action. The compound does not undergo significant post-translational modifications or targeting signals, maintaining its activity at the plasma membrane .

准备方法

合成路线和反应条件

Synta66 的合成涉及多个步骤,从核心结构的制备开始,其中包括吡啶甲酰胺部分。反应条件通常涉及使用二甲基亚砜等溶剂和催化剂,以促进所需产物的形成。 最终化合物被纯化以达到高纯度,通常超过 98% .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 该化合物以固体形式生产,可以溶解在二甲基亚砜等溶剂中以用于各种应用 .

化学反应分析

反应类型

Synta66 经历几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以氧化形成各种氧化衍生物。

还原: 该化合物也可以被还原形成不同的还原产物。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂,以促进取代反应。 这些条件通常涉及受控温度和 pH 值,以确保所需的反应结果 .

主要产品

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生具有不同官能团的氧化衍生物,而还原可能会产生 this compound 的还原形式 .

相似化合物的比较

类似化合物

BTP2: 另一种储存操作型钙通道抑制剂,用于类似的研究应用。

CM4620: 一种与 Synta66 结构相似的化合物,目前正在进行各种医疗状况的临床试验。

PLRCL-2: 另一种针对钙通道的化合物,用于治疗斑块型银屑病的临床试验

This compound 的独特性

This compound 的独特性在于其对 Orai1 孔的高选择性,以及它能够有效地阻断钙离子进入而不影响其他离子通道。 这种特异性使其成为研究钙信号传导和开发针对涉及钙失调的疾病的靶向疗法的宝贵工具 .

属性

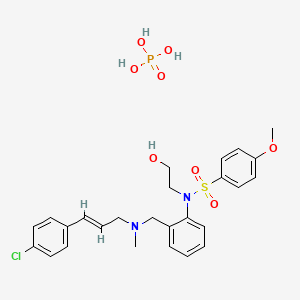

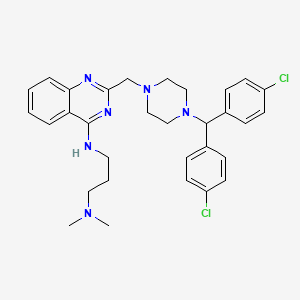

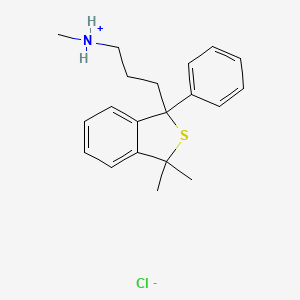

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEIWXNLDKUWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Synta66 is a selective inhibitor of the Orai1 channel, a key component of store-operated calcium (SOC) channels. [, , , , , , , , , , , ] It binds to the extracellular side of the Orai1 pore, near transmembrane helices TM1 and TM3, and the extracellular loop segments. [] This binding site is close to the Orai1 selectivity filter, explaining its ability to block calcium ion (Ca2+) influx through the channel. [] Downstream effects of this compound-mediated Orai1 inhibition include:

- Reduced Ca2+ mobilization and degranulation in mast cells: This suggests therapeutic potential for allergic disorders and inflammatory responses. [, ]

- Suppressed platelet responses and reduced thrombus formation: This points towards its antithrombotic potential. []

- Impaired migration of B-cell cancer cells: This highlights its potential as an anti-cancer agent. []

- Reduced sustained K+-induced capillary-to-arteriole dilation in the brain: This suggests a role for SOCE in neurovascular coupling. []

ANone: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data for this compound. This information is crucial for a complete structural understanding and would require consulting additional resources like patents or chemical databases.

A: Yes, research indicates that Orai1 and Orai3 channels are upregulated in aged rat coronary arteries. [] This upregulation contributes to vascular dysfunction observed in aging, making Orai channels potential targets for reducing cardiovascular disease risk.

A: this compound effectively inhibits SOC-mediated calcium entry in HT-29 colorectal adenocarcinoma cells even under simulated tumor microenvironment conditions (hydrogen peroxide, arachidonic acid, and low pH). [] Interestingly, its potency was enhanced in these conditions, suggesting it could be valuable for tumor suppression.

A: While this compound effectively blocks SOC in glioblastoma cell lines, it did not affect cell viability, division, or migration in the tested cell lines. [] This suggests that solely targeting Orai1 with this compound might not be sufficient to inhibit tumor progression in every cancer type. Further research is necessary to understand the potential reasons for this lack of effect on cell viability and explore alternative therapeutic strategies.

A: Research highlights the role of Junctophilin 4 (JPH4) in facilitating SOCE in dorsal root ganglion (DRG) neurons. [] JPH4 interacts with both Orai1 and STIM1, contributing to the clustering and coupling of these proteins at the endoplasmic reticulum-plasma membrane junctions, which is crucial for SOCE. Silencing JPH4 disrupts this process and inhibits SOCE, suggesting a potential interplay with this compound's mechanism of action.

A: this compound has been shown to inhibit ATP-induced Ca2+ responses in hMSCs, particularly in processes like cell migration and osteogenic differentiation. [] This suggests a role for Orai channels in mediating the effects of extracellular ATP on hMSC functions.

A: this compound has been shown to partially inhibit VEGF-activated Ca2+ entry in human umbilical vein endothelial cells, highlighting the existence of both this compound-sensitive and -resistant pathways in this context. [] Specifically, this compound inhibits a rapid component of VEGF-activated Ca2+ entry that occurs within 2 minutes of VEGF exposure and is mediated by Orai3 channels. []

A: In Müller glia, this compound effectively blocks the ICRAC, confirming the presence of functional Orai channels in these cells. [] This finding is significant because it sheds light on the intricate Ca2+ signaling mechanisms in Müller glia, which are crucial for retinal physiology and pathology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

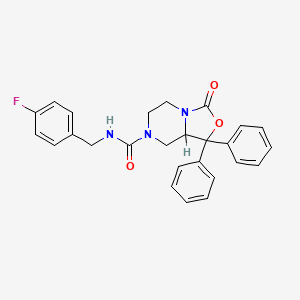

![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)